molecular formula C16H16N2 B7808842 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl

4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile HCl

Cat. No.: B7808842
M. Wt: 236.31 g/mol
InChI Key: FZIFOXATGJEMPB-UHFFFAOYSA-N
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Description

4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride is a chemical compound with the molecular formula C16H17ClN2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzonitrile group attached to a phenylethylamino moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile
  • **4-[(1-Phenyl-ethylamino)-methyl]-benzoic acid
  • **4-[(1-Phenyl-ethylamino)-methyl]-benzamide

Uniqueness

4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research.

Properties

IUPAC Name

4-[(1-phenylethylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15/h2-10,13,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIFOXATGJEMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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